molecular formula C5H14NO3P B1595456 (1-Amino-3-methylbutyl)phosphonic acid CAS No. 20459-60-3

(1-Amino-3-methylbutyl)phosphonic acid

Cat. No. B1595456
CAS RN: 20459-60-3
M. Wt: 167.14 g/mol
InChI Key: HGCAUCAWEADMPM-UHFFFAOYSA-N
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Description

“(1-Amino-3-methylbutyl)phosphonic acid” is an organic compound with the molecular formula C5H14NO3P . It has a molecular weight of 167.14 . This compound is not intended for medical, surgical or other patient-oriented applications .


Synthesis Analysis

The synthesis of phosphorus-containing amino acids like “(1-Amino-3-methylbutyl)phosphonic acid” has been a topic of interest due to their diverse applications . The synthesis strategies reported in the literature involve the formation of P(III), P(IV), and P(V) phosphorus-containing amino acids with P–C, P–O, P–S, or P–N bonds . There are also methods for the reductive phosphination of amides that provide α-amino phosphonates in very good yields .


Molecular Structure Analysis

The molecular structure of “(1-Amino-3-methylbutyl)phosphonic acid” consists of a phosphonic acid group attached to a 1-amino-3-methylbutyl group .

Scientific Research Applications

Antitumor Activity

(1-Amino-3-methylbutyl)phosphonic acid derivatives have been synthesized and tested for antitumor activity. Notably, a derivative bearing an alkyl substituent on the phosphonate exhibited significant activity against cancer cell lines both in vitro and in vivo. The antitumor potency of these compounds was found to depend on the stereochemistry of the phosphonate (Lavielle et al., 1991).

Synthesis Techniques

The asymmetric synthesis of diethyl (R)-(−)-(1-amino-3-methylbutyl)phosphonate has been detailed, highlighting the processes involving various intermediates and reactants. This represents a significant development in the synthetic methodology of such compounds (Smith et al., 2003).

Photodegradation Study

Phosphonates, including derivatives of (1-Amino-3-methylbutyl)phosphonic acid, have been studied for their photodegradation behavior in water. This research is vital in understanding the environmental impact and degradation pathways of these compounds (Lesueur, Pfeffer, & Fuerhacker, 2005).

Framework Synthesis

Frameworks of amino acids using (1-Amino-3-methylbutyl)phosphonic acid and its derivatives have been synthesized and characterized. These frameworks offer insights into the structural applications of phosphonic acids (Hartman, Todorov, Cruz, & Sevov, 2000).

Biological Applications

A review of aminophosphonic acids and their derivatives, including (1-Amino-3-methylbutyl)phosphonic acid, emphasizes their role as analogues of naturally occurring phosphates and as bio-isosteric phosphorus analogues of amino acids. Their resistance to enzymatic hydrolysis makes them useful in various biological applications (Orsini, Sello, & Sisti, 2010).

Redox Reactions

A study on amino-(3,4-dihydroxyphenyl)methyl phosphonic acid, an analog of (1-Amino-3-methylbutyl)phosphonic acid, revealed its involvement in redox reactions crucial in tyrosinase inhibition, a significant aspect in enzymatic studies (Gąsowska et al., 2002).

Calcium Binding

The interactions of various alpha-amino-phosphonic acids with calcium ions have been investigated, providing insights into the potential biomedical applications of these compounds (Demadis, Stavgianoudaki, Grossmann, Gruner, & Schwartz, 2009).

Safety And Hazards

“(1-Amino-3-methylbutyl)phosphonic acid” can cause eye, skin, and respiratory tract irritation . In case of exposure, it’s recommended to flush the affected area with plenty of water and seek medical aid .

Future Directions

The future directions in the field of phosphonates, including “(1-Amino-3-methylbutyl)phosphonic acid”, involve cleaner and more efficient synthesis approaches, development of porous metal phosphonates and phosphinates, and the use of in situ characterisation techniques .

properties

IUPAC Name

(1-amino-3-methylbutyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14NO3P/c1-4(2)3-5(6)10(7,8)9/h4-5H,3,6H2,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCAUCAWEADMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-3-methylbutyl)phosphonic acid

CAS RN

20459-60-3
Record name Phosphonic acid, P-(1-amino-3-methylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020459603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20459-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SH Kim - Journal of Nutrition and Health, 1971 - koreascience.kr
… consists in the two parts: 1) the preparation of DL-1-amino-2-phenylethylphosphonic acid (Phenylalanine aminophosphonic acid) and DL-1-amino-3-methylbutyl-phosphonic acid (…
Number of citations: 0 koreascience.kr
NJ Ataie, QQ Hoang, MPD Zahniser, Y Tu, A Milne… - Biochemistry, 2008 - ACS Publications
The chemical properties of zinc make it an ideal metal to study the role of coordination strain in enzymatic rate enhancement. The zinc ion and the protein residues that are bound …
Number of citations: 45 pubs.acs.org
NJ Ataie - 2007 - search.proquest.com
The unique properties of zinc make it an ideal metal to study the role of strain on catalysis. The catalytic role of zinc in metalloenzymes is that of an electrophile, but calculations reveal …
Number of citations: 0 search.proquest.com
WH Schlichtex, AW Fkahm - Tetrahedron: Asymmetry, 1992
Number of citations: 0

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